
3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(2-methylbenzyl)pyridin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(2-methylbenzyl)pyridin-2(1H)-one, also known as CP-945,598, is a chemical compound that has been of significant interest in scientific research. This compound has been synthesized and studied for its potential applications in various fields, including medicine, agriculture, and environmental science. In
Aplicaciones Científicas De Investigación
Protoporphyrinogen Oxidase Inhibition
One of the critical areas of research involving oxadiazole derivatives like the specified compound is their role as protoporphyrinogen oxidase inhibitors. Protoporphyrinogen oxidase is a vital enzyme in the biosynthesis pathway of heme, chlorophyll, and vitamin B12. The inhibition of this enzyme by compounds such as oxadiazon, a molecule with an oxadiazole ring, underscores the potential of these compounds in the development of herbicides and antimicrobial agents. Such research could pave the way for new strategies in plant protection and disease management (Matringe et al., 1989).
Crystal Structure and Polymorphism
The study of 3-cyclopropyl-5-(3-methyl-[1,2,4]triazolo[4,3-a]pyridin-7-yl)-1,2,4-oxadiazole highlights the significance of crystal structure analysis and polymorphism in the development of pharmaceuticals. Understanding the polymorphic forms of these compounds is crucial for predicting their behavior in various solvents, which directly impacts their solubility, stability, and bioavailability. Such studies are fundamental in the drug development process, ensuring that the most therapeutically effective and stable form of a drug is identified and utilized (Shishkina et al., 2021).
Anticancer Activity and Apoptosis Induction
Research into oxadiazole derivatives has also extended into the field of oncology, where compounds exhibiting a similar structural framework have been identified as potential anticancer agents. For instance, studies have shown that specific oxadiazole derivatives can induce apoptosis in cancer cells, representing a promising avenue for the development of new anticancer therapies. The identification of molecular targets such as TIP47, an IGF II receptor-binding protein, further illustrates the potential of these compounds in targeted cancer therapy (Zhang et al., 2005).
Antimicrobial Activities
The antimicrobial properties of 1,2,4-triazoles and oxadiazoles derived from isonicotinic acid hydrazide underline another critical area of application. Such compounds have been evaluated for their antimicrobial activity, demonstrating effectiveness against various pathogens. This research contributes to the ongoing search for new antimicrobial agents in the face of rising antibiotic resistance, highlighting the importance of structural diversity in the development of pharmaceuticals (Bayrak et al., 2009).
Propiedades
IUPAC Name |
3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-[(2-methylphenyl)methyl]pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-12-5-2-3-6-14(12)11-21-10-4-7-15(18(21)22)17-19-16(20-23-17)13-8-9-13/h2-7,10,13H,8-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPKBCIZBBCYMIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=CC=C(C2=O)C3=NC(=NO3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(2-methylbenzyl)pyridin-2(1H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

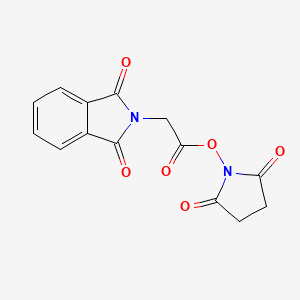
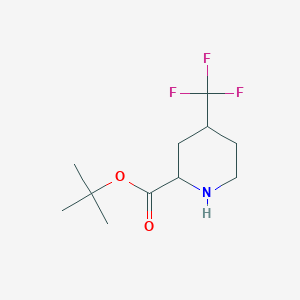
![N-(4-methoxybenzyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2931034.png)

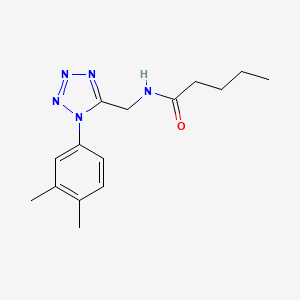
![4-amino-2-(ethylsulfanyl)-5-(4-hydroxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinolin-6(7H)-one](/img/structure/B2931042.png)
![4-{2-[(3,4-Dichlorobenzyl)sulfanyl]-6-[(phenylsulfanyl)methyl]-4-pyrimidinyl}morpholine](/img/structure/B2931043.png)
![1-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-cyclopentylurea](/img/structure/B2931044.png)
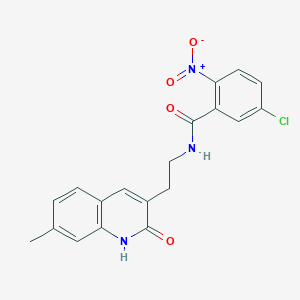
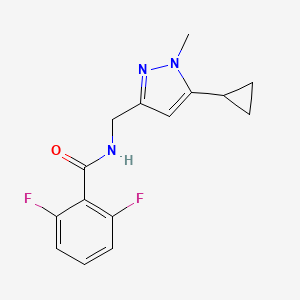

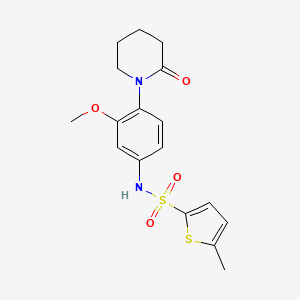
![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-5-fluoro-2-methoxybenzenesulfonamide](/img/structure/B2931050.png)
![[(1-Cyanocyclohexyl)carbamoyl]methyl 2-[(4-fluorophenyl)methoxy]benzoate](/img/structure/B2931051.png)